6-hydroxy-11-methyl-13-thiophen-2-yl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),5,9,11-pentaen-4-one
Description
Properties
IUPAC Name |
6-hydroxy-11-methyl-13-thiophen-2-yl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),5,9,11-pentaen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2S2/c1-7-5-8(10-3-2-4-20-10)12-13-14(21-15(12)16-7)9(18)6-11(19)17-13/h2-6H,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRSLVBSKGWHML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C3=C(C(=CC(=O)N3)O)SC2=N1)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-7-methyl-9-(thiophen-2-yl)thieno[2,3-b:4,5-b’]dipyridin-2(1H)-one typically involves multi-step organic reactions. One common approach is the Pd-catalyzed coupling reaction, which is used to form the thieno[2,3-b:4,5-b’]dipyridin-2(1H)-one core . The reaction conditions often include the use of palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), and bases like potassium carbonate in an inert atmosphere.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-7-methyl-9-(thiophen-2-yl)thieno[2,3-b:4,5-b’]dipyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, often using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing or reducing agents as mentioned above. Reaction conditions typically involve inert atmospheres, controlled temperatures, and specific solvents like dimethylformamide or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Applications
1. Antiviral Properties
Research indicates that compounds structurally similar to 6-hydroxy-11-methyl-13-thiophen-2-yl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),5,9,11-pentaen-4-one exhibit significant antiviral activity. For instance, derivatives of this compound have been studied for their effectiveness against HIV and other viral infections. The mechanism of action typically involves interference with viral replication pathways, making them valuable in the development of antiviral therapies .
2. Antitumor Activity
Several studies have highlighted the antitumor potential of related compounds. For example, research on similar heterocycles has shown promising results in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells. The structural features of these compounds contribute to their interaction with biological targets involved in cancer progression .
3. Antimicrobial Effects
The compound has also been investigated for its antimicrobial properties against various bacterial strains. Its unique chemical structure allows it to disrupt bacterial cell walls or inhibit essential metabolic pathways, making it a candidate for developing new antibiotics .
Material Science Applications
1. Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics and optoelectronic devices. Its ability to conduct electricity and its stability under various conditions allow it to be used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
2. Photovoltaic Applications
The compound's photophysical properties have been explored for use in solar energy conversion technologies. Its ability to absorb light across a range of wavelengths can enhance the efficiency of solar cells by improving light harvesting .
Case Studies
Mechanism of Action
The mechanism of action for 4-hydroxy-7-methyl-9-(thiophen-2-yl)thieno[2,3-b:4,5-b’]dipyridin-2(1H)-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of tricyclic heterocycles with sulfur and nitrogen atoms. Below is a comparative analysis with analogous molecules, focusing on substituent effects, electronic properties, and experimental observations.
Table 1: Structural and Functional Comparison
Key Findings:
Thiophene substitution (vs. phenyl in IIi/IIj) introduces π-electron-rich regions, favoring charge-transfer interactions in supramolecular assemblies .
Hydrogen-Bonding Patterns :
- The 6-OH group likely forms intramolecular hydrogen bonds with adjacent heteroatoms (N or S), stabilizing the tricyclic conformation. Similar intramolecular H-bonding is observed in 5-hydroxyflavones, which reduces polarity and alters chromatographic retention .
- In contrast, the 4-hydroxyphenyl analog (IIj) exhibits intermolecular H-bonding, leading to crystal lattice stabilization .
Electronic and Geometric Properties: Density functional theory (DFT) studies on related tricyclic systems suggest that sulfur atoms contribute to electron delocalization, lowering the HOMO-LUMO gap and enhancing redox activity . Puckering coordinates (e.g., Cremer-Pople parameters) for analogous heterocycles indicate non-planar geometries due to steric strain, affecting binding to biological targets .
Research Implications and Limitations
- Computational Modeling : The Colle-Salvetti correlation-energy method could predict the compound’s electronic structure but may require calibration for sulfur-rich systems.
- Crystallographic Challenges : The compound’s structural complexity may hinder single-crystal XRD analysis. SHELX-based refinement is feasible but demands high-resolution data.
Biological Activity
6-Hydroxy-11-methyl-13-thiophen-2-yl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),5,9,11-pentaen-4-one is a complex organic compound with potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological significance.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₃H₁₃N₂O₂S₂
- Molecular Weight : 285.38 g/mol
This compound features a unique arrangement of thiophene and diazatricyclo components that contribute to its biological properties.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 6-hydroxy-11-methyl-13-thiophen-2-yl derivatives exhibit significant antimicrobial properties. For instance, research on related thiophene derivatives has shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Antiviral Properties
The compound has also been investigated for its antiviral potential. Preliminary findings suggest that it may inhibit viral replication in vitro, particularly against HIV and other retroviruses. The mechanism appears to involve interference with viral integrase activity, a critical enzyme for viral replication .
Anticancer Activity
Studies have shown that certain thiophene-containing compounds can induce apoptosis in cancer cells. For example, derivatives of the compound have been tested against various cancer cell lines, demonstrating cytotoxic effects through the activation of caspase pathways .
The biological activity of 6-hydroxy-11-methyl-13-thiophen-2-yl compounds is primarily attributed to their ability to interact with cellular targets:
- Enzyme Inhibition : Compounds inhibit key enzymes involved in microbial metabolism and viral replication.
- Cell Cycle Disruption : They induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels contribute to oxidative stress in cancer cells, promoting cell death.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on a series of thiophene derivatives demonstrated that modifications at the thiophene ring significantly enhanced antibacterial activity against resistant strains of bacteria .
- Antiviral Mechanism Investigation : Research published in Journal of Virology explored the inhibitory effects of thiophene derivatives on HIV integrase, revealing promising results for future antiviral drug development .
- Cytotoxicity Assessment : A comprehensive cytotoxicity assessment on various cancer cell lines showed that the compound effectively reduced cell viability at micromolar concentrations .
Q & A
Q. How can theoretical frameworks guide research into the compound’s mechanism of action?
- Methodological Answer :
- Step 1 : Link experimental observations (e.g., enzyme inhibition) to established biochemical theories (e.g., transition-state analog theory) .
- Step 2 : Develop a conceptual model integrating molecular dynamics simulations with kinetic data to propose binding mechanisms.
- Step 3 : Validate hypotheses using site-directed mutagenesis or isotopic labeling to track metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
